molecular formula C29H24ClN3O4S B3223036 6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216720-97-6

6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B3223036
CAS RN: 1216720-97-6
M. Wt: 546 g/mol
InChI Key: CJHQIOYNXIOVKB-UHFFFAOYSA-N
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Description

This compound belongs to a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives . It has been synthesized and evaluated for its in vitro proliferation inhibitory activities against human non-small cell lung cancer (NSCLC) cell lines .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The process starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The key step is a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed. The key step is a highly regioselective intermolecular Diels–Alder cycloaddition . This reaction is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further studies on its antiproliferative potential and its photophysical properties. One of the compounds in the same series demonstrated excellent fluorescence properties, suggesting it could be used as an effective fluorescence probe for biological imaging .

properties

IUPAC Name

6-benzyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S.ClH/c30-26(33)25-20-12-13-32(15-17-6-2-1-3-7-17)16-24(20)37-28(25)31-27(34)22-14-21-19-9-5-4-8-18(19)10-11-23(21)36-29(22)35;/h1-11,14H,12-13,15-16H2,(H2,30,33)(H,31,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHQIOYNXIOVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C(=O)N)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
6-benzyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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